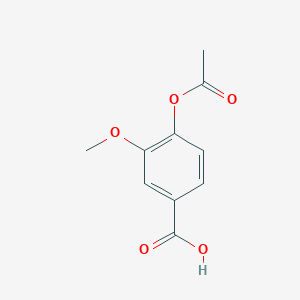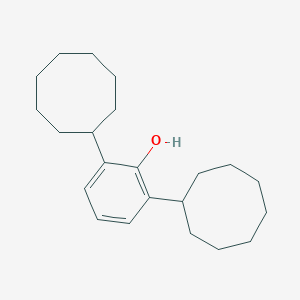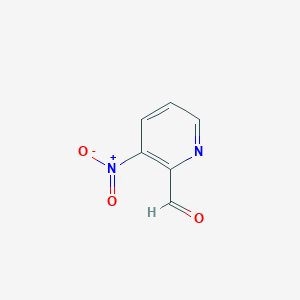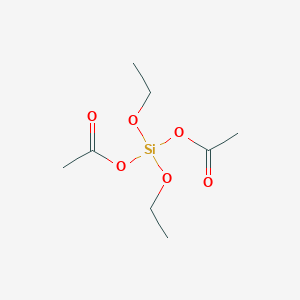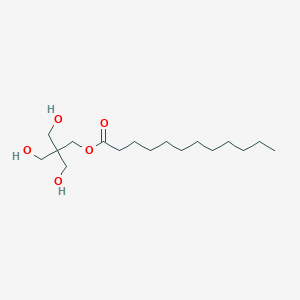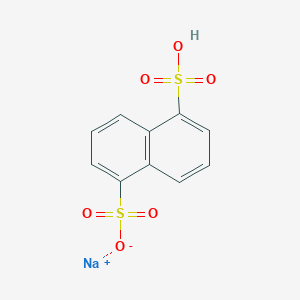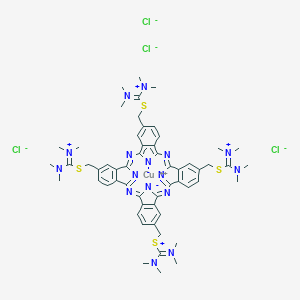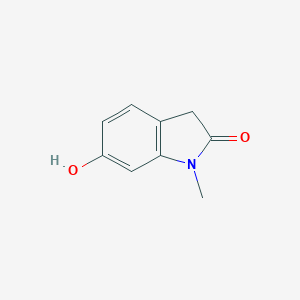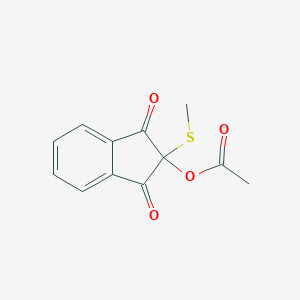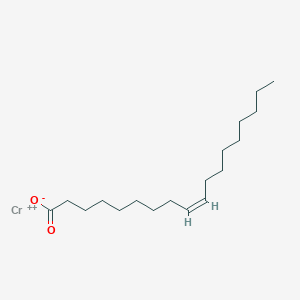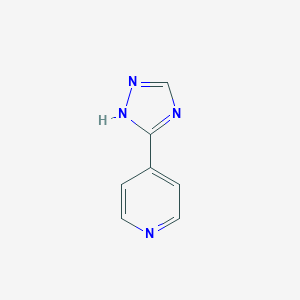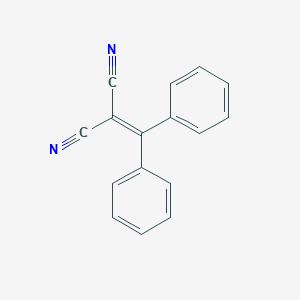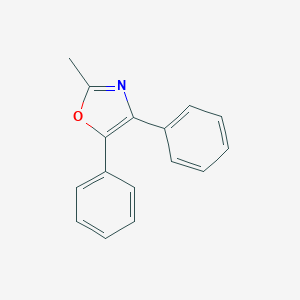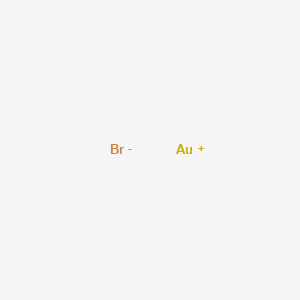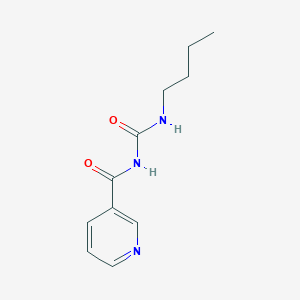
N-Butyl-N'-nicotinoylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N'-nicotinoylurea (BNU) is a synthetic compound that has been widely used in scientific research due to its unique properties. BNU is a urea derivative that contains a nicotinoyl group, which makes it a potent inhibitor of protein kinase C (PKC) activity. PKC is an important signaling molecule that regulates various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-Butyl-N'-nicotinoylurea inhibits PKC activity by binding to the catalytic domain of the enzyme. PKC requires binding of both calcium and diacylglycerol (DAG) to become activated. N-Butyl-N'-nicotinoylurea competes with DAG for binding to the catalytic domain of PKC, thereby inhibiting its activity. N-Butyl-N'-nicotinoylurea has been shown to inhibit the growth of various cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Efectos Bioquímicos Y Fisiológicos
N-Butyl-N'-nicotinoylurea has been shown to have various biochemical and physiological effects. N-Butyl-N'-nicotinoylurea has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. N-Butyl-N'-nicotinoylurea has also been shown to induce apoptosis in cancer cells. Additionally, N-Butyl-N'-nicotinoylurea has been shown to inhibit the migration and invasion of cancer cells. N-Butyl-N'-nicotinoylurea has also been studied for its potential use in the treatment of diabetes and obesity. N-Butyl-N'-nicotinoylurea has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Butyl-N'-nicotinoylurea has several advantages as a PKC inhibitor for lab experiments. N-Butyl-N'-nicotinoylurea is a potent and selective inhibitor of PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. N-Butyl-N'-nicotinoylurea is also stable in aqueous solutions, which makes it easy to handle and store. However, N-Butyl-N'-nicotinoylurea has some limitations as a PKC inhibitor. N-Butyl-N'-nicotinoylurea is not a reversible inhibitor of PKC, which means that its effects on PKC activity are long-lasting. Additionally, N-Butyl-N'-nicotinoylurea has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-Butyl-N'-nicotinoylurea. One area of research is the development of N-Butyl-N'-nicotinoylurea derivatives with improved potency and selectivity for PKC inhibition. Another area of research is the investigation of the molecular mechanisms underlying the anticancer effects of N-Butyl-N'-nicotinoylurea. Additionally, the potential use of N-Butyl-N'-nicotinoylurea in combination with other anticancer agents should be studied. Finally, the potential use of N-Butyl-N'-nicotinoylurea in the treatment of other diseases, such as diabetes and obesity, should be further explored.
Métodos De Síntesis
N-Butyl-N'-nicotinoylurea can be synthesized by reacting butyl isocyanate with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction produces N-Butyl-N'-nicotinoylurea as a white crystalline solid with a melting point of 139-141°C. The purity of N-Butyl-N'-nicotinoylurea can be confirmed by various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-Butyl-N'-nicotinoylurea has been extensively used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that play a critical role in signal transduction pathways. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. N-Butyl-N'-nicotinoylurea has been shown to inhibit PKC activity in various cell types, including cancer cells. Therefore, N-Butyl-N'-nicotinoylurea has been studied for its potential use as an anticancer agent.
Propiedades
Número CAS |
14008-58-3 |
|---|---|
Nombre del producto |
N-Butyl-N'-nicotinoylurea |
Fórmula molecular |
C11H15N3O2 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
N-(butylcarbamoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-2-3-7-13-11(16)14-10(15)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15,16) |
Clave InChI |
SKYVSYULPOEPOO-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NC(=O)C1=CN=CC=C1 |
SMILES canónico |
CCCCNC(=O)NC(=O)C1=CN=CC=C1 |
Otros números CAS |
14008-58-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



